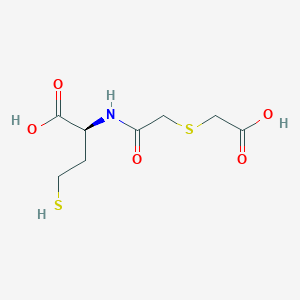

DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid

概要

説明

DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid is a complex organic compound that belongs to the class of aminopolycarboxylate chelants. These compounds are known for their ability to form stable complexes with metal ions, making them useful in various industrial and scientific applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid typically involves multiple steps, including the introduction of carboxymethyl and mercapto groups. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions are crucial for efficient production.

化学反応の分析

Types of Reactions

DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form simpler thiol derivatives.

Substitution: The carboxymethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Acid chlorides or anhydrides in the presence of a base.

Major Products Formed

The major products formed from these reactions include disulfides, thiol derivatives, and substituted carboxymethyl compounds.

科学的研究の応用

DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a chelating agent to study metal ion interactions.

Biology: Investigated for its role in enzyme inhibition and protein modification.

Medicine: Explored for its potential in drug development and as a therapeutic agent.

Industry: Utilized in the treatment of metal-contaminated waste and as a stabilizer in various formulations.

作用機序

The compound exerts its effects primarily through its ability to chelate metal ions. This chelation process involves the formation of stable complexes with metal ions, which can inhibit their normal biological functions. The molecular targets include various metal-dependent enzymes and proteins, affecting their activity and stability.

類似化合物との比較

Similar Compounds

- DL-2-(2-Carboxymethyl)nitrilotriacetic acid

- 3-Hydroxy-2,2′-iminodisuccinic acid

Uniqueness

DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid is unique due to its specific structure, which allows for the formation of highly stable metal complexes. This stability is often greater than that of similar compounds, making it particularly effective in applications requiring strong chelation.

生物活性

DL-2-((((Carboxymethyl)thio)acetyl)amino)-4-mercaptobutanoic acid, also known as a thioacid derivative, has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. This compound belongs to a class of peptidomimetics that exhibit diverse biological properties, making them valuable in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 267.32 g/mol. Its structure features a carboxymethyl thioacetyl group and a mercaptobutanoic acid moiety, which are critical for its biological activity.

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.

- Mucolytic Properties : Similar to its metabolite Erdosteine, it may aid in the breakdown of mucus, making it beneficial in respiratory conditions.

Case Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry explored the antioxidant effects of thioacid derivatives, including this compound). Results showed significant reductions in lipid peroxidation in vitro, indicating its potential as a protective agent against oxidative damage .

Case Study 2: Anti-inflammatory Effects

In another investigation, researchers evaluated the anti-inflammatory properties of this compound in a murine model of arthritis. The treatment group exhibited decreased levels of TNF-alpha and IL-6 compared to controls, suggesting that this compound could be effective in managing inflammatory diseases .

Pharmacological Applications

Given its biological activity, this compound is being investigated for various pharmacological applications:

- Respiratory Diseases : Its mucolytic properties make it a candidate for treating chronic obstructive pulmonary disease (COPD) and asthma.

- Chronic Inflammation : Potential use in conditions such as rheumatoid arthritis and inflammatory bowel disease due to its anti-inflammatory effects.

Summary of Research Studies

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics, optimal dosing regimens, and long-term safety profiles are essential for advancing its therapeutic potential.

特性

IUPAC Name |

(2S)-2-[[2-(carboxymethylsulfanyl)acetyl]amino]-4-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO5S2/c10-6(3-16-4-7(11)12)9-5(1-2-15)8(13)14/h5,15H,1-4H2,(H,9,10)(H,11,12)(H,13,14)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVPSTRNHZDJFF-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(C(=O)O)NC(=O)CSCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CS)[C@@H](C(=O)O)NC(=O)CSCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923725 | |

| Record name | N-{2-[(Carboxymethyl)sulfanyl]-1-hydroxyethylidene}homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121213-21-6 | |

| Record name | DL-Homocysteine, N-(((carboxymethyl)thio)acetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121213216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(Carboxymethyl)sulfanyl]-1-hydroxyethylidene}homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。